molecular formula C8H7FO2 B014936 Methyl 3-fluorobenzoate CAS No. 455-68-5

Methyl 3-fluorobenzoate

Cat. No. B014936
Key on ui cas rn: 455-68-5
M. Wt: 154.14 g/mol
InChI Key: YXZNVLYXBIIIOB-UHFFFAOYSA-N
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Patent
US07087626B2

Procedure details

A solution of 3-fluorobenzoic acid (3.0 g, 21.4 mmol) in methanol (71 mL) at 0° C. is treated dropwise with thionyl chloride (3.1 mL, 42.8 mmol). The solution is stirred for 15 min at 0° C., 2.5 h at room temperature, and 2 h at 50° C. The reaction is concentrated in vacuo and the residue dissolved in ethyl acetate (150 mL). The organic solution is washed with saturated aqueous sodium bicarbonate (2×100 mL), brine (100 mL), and dried over sodium sulfate. The solution is decanted and concentrated to yield the title compound, 2.61 g (79%), as a clear, colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:15]O>>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH3:15])=[O:6]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1
Name
Quantity
3.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
71 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for 15 min at 0° C., 2.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at 50° C
CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (150 mL)
WASH
Type
WASH
Details
The organic solution is washed with saturated aqueous sodium bicarbonate (2×100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solution is decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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